molecular formula C10H15NO2 B14001858 1-Azaspiro[5.5]undecane-2,4-dione

1-Azaspiro[5.5]undecane-2,4-dione

Cat. No.: B14001858
M. Wt: 181.23 g/mol
InChI Key: XUHUPNLZMWBUNX-UHFFFAOYSA-N
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Description

1-Azaspiro[55]undecane-2,4-dione is a spirocyclic compound characterized by a unique structure where a nitrogen atom is incorporated into a spiro[55]undecane framework

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Azaspiro[5.5]undecane-2,4-dione typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of a suitable amine with a diketone, followed by cyclization to form the spirocyclic structure. The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. This often includes the use of continuous flow reactors and advanced purification techniques to obtain the desired compound in large quantities .

Chemical Reactions Analysis

Types of Reactions: 1-Azaspiro[5.5]undecane-2,4-dione undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted spirocyclic compounds, which can be further utilized in synthetic applications .

Scientific Research Applications

1-Azaspiro[5.5]undecane-2,4-dione has found applications in several scientific research areas:

    Chemistry: Used as a building block in organic synthesis to create complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a scaffold for drug development, particularly in designing inhibitors for specific enzymes.

    Industry: Utilized in the development of advanced materials with unique properties.

Mechanism of Action

The mechanism by which 1-Azaspiro[5.5]undecane-2,4-dione exerts its effects involves interactions with specific molecular targets. For instance, in medicinal applications, it may inhibit enzyme activity by binding to the active site, thereby blocking substrate access. The pathways involved often include modulation of biochemical processes critical for cell survival and proliferation .

Comparison with Similar Compounds

  • 1,3-Dioxaspiro[5.5]undecane-2,4-dione
  • 1,3-Dithiaspiro[5.5]undecane-2,4-dione
  • 1,3-Oxathiaspiro[5.5]undecane-2,4-dione

Comparison: 1-Azaspiro[5.5]undecane-2,4-dione is unique due to the presence of a nitrogen atom in the spirocyclic framework, which imparts distinct chemical and biological properties compared to its oxygen and sulfur analogs. This uniqueness makes it a valuable compound for specific applications where nitrogen functionality is crucial.

Properties

Molecular Formula

C10H15NO2

Molecular Weight

181.23 g/mol

IUPAC Name

1-azaspiro[5.5]undecane-2,4-dione

InChI

InChI=1S/C10H15NO2/c12-8-6-9(13)11-10(7-8)4-2-1-3-5-10/h1-7H2,(H,11,13)

InChI Key

XUHUPNLZMWBUNX-UHFFFAOYSA-N

Canonical SMILES

C1CCC2(CC1)CC(=O)CC(=O)N2

Origin of Product

United States

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